molecular formula C10H10O B167653 1-Phenylbut-3-yn-1-ol CAS No. 1743-36-8

1-Phenylbut-3-yn-1-ol

Cat. No. B167653
CAS RN: 1743-36-8
M. Wt: 146.19 g/mol
InChI Key: WBUZTCYOCCUTDV-UHFFFAOYSA-N
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Description

1-Phenylbut-3-yn-1-ol is a chemical compound with the molecular formula C10H10O . It has a molecular weight of 146.19 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 1-Phenylbut-3-yn-1-ol is 1S/C10H10O/c1-2-6-10(11)9-7-4-3-5-8-9/h1,3-5,7-8,10-11H,6H2 . This indicates the specific arrangement of atoms in the molecule. Further structural analysis would require more specific data or computational modeling.


Physical And Chemical Properties Analysis

1-Phenylbut-3-yn-1-ol is a liquid at room temperature . It has a density of 1.0±0.1 g/cm3 . The boiling point is 228.5±0.0 °C at 760 mmHg . The compound has a flash point of 105.6±14.5 °C . It has a molar refractivity of 46.3±0.3 cm3 .

Scientific Research Applications

Synthesis and Structural Analysis

1-Phenylbut-3-yn-1-ol has been utilized in the synthesis of complex molecular structures. Gervasio, Sappa, and Markó (1993) demonstrated its role in the formation of symmetrical benzene derivatives through the reaction with [Co2(CO)8] in toluene, resulting in a series of compounds characterized by X-ray analysis (Gervasio, Sappa, & Markó, 1993).

Biochemical Applications

Löfgren et al. (2019) explored the enzymatic transesterification of 1-Phenylbut-3-yn-1-ol using engineered Candida antarctica Lipase A. This work, focused on enhancing enzyme activity through protein engineering, demonstrates the compound's potential in asymmetric synthesis (Löfgren et al., 2019).

Borowiecki and Dranka (2019) investigated the catalytic performance of commercial lipases in the enantioselective transesterification of 1-phenylhomopropargylic alcohols. Their study highlights the compound's significance in the synthesis of enantiomerically enriched homopropargyl alcohols, a key challenge in asymmetric synthesis (Borowiecki & Dranka, 2019).

Chemical Reactions and Catalysis

Arcadi et al. (2009) detailed the use of 1-phenylbut-3-yn-1-ol in sequential gold-catalyzed reactions with 1,3-dicarbonyl compounds. By varying the catalytic system and reaction conditions, they achieved different outcomes, illustrating the compound's versatility in organic synthesis (Arcadi et al., 2009).

Dabdoub et al. (1998) reported the unexpected formation of a tellurophene derivative from 1-butyltelluro-4-phenyl-1-buten-3-yne under specific reaction conditions. This highlights the compound's unexpected reactivity and potential for creating novel organometallic structures (Dabdoub et al., 1998).

Safety And Hazards

1-Phenylbut-3-yn-1-ol is classified as a warning hazard under the GHS07 classification . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

1-phenylbut-3-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-2-6-10(11)9-7-4-3-5-8-9/h1,3-5,7-8,10-11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUZTCYOCCUTDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452023
Record name 1-phenylbut-3-yn-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylbut-3-yn-1-ol

CAS RN

1743-36-8
Record name 1-phenylbut-3-yn-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylbut-3-yn-1-ol
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Synthesis routes and methods I

Procedure details

19.5 Grams of 2-chloroallylphenylcarbinol were dissolved in 100.0 g of 1,3-diaminopropane, and 9.2 g of sodium methylate were added. The mixture was allowed to react at 30° C. for 16 hours. Then, the reaction mixture was neutralized with concentrated hydrochloric acid, and insolubles were filtered off. The filtrate was concentrated under reduced pressure, and the resultant oily substance was purified by silica gel column chromatography to give 12.6 g of phenylpropargylcarbinol, nD20 =1.546, FI-MS m/e 146(M+), propargyl compound/ allene compound=93.0/7.0.
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Synthesis routes and methods II

Procedure details

40.00 Grams of the 2-chloroallylphenylcarbinol obtained above were disolved in 400 g of N,N-dimethylformamide, and 17.52 g of sodium hydroxide in a flake form were added. The mixture was stirred at 25° C. for 7 hours. After the reaction was completed the reaction mixture was neutralized with concentrated hydrochloric acid, and insolubles were filtered off. The filtrate was concentrated under reduced pressure, and then the concentration residue was subjected to extraction with toluene, washed with a 7% sodium carbonate aqueous solution and dried over sodium sulfate. The desiccant was filtered off, and the toluene was distilled off under reduced pressure. The resultant oily substance was distilled under reduced pressure to give 30.84 g of phenylpropargylcarbinol. The results were as follows.
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Synthesis routes and methods III

Procedure details

40.00 Grams of 2-chloroallylphenylcarbinol were dissolved in 400 g of dimethylformamide, and 36.85 g of potassium hydroxide in a flake form were added. The mixture was stirred at room temperature for 2 hours and then neutralized with a 20% acetic acid aqueous solution. The resultant mixture was subjected to extraction with toluene. The toluene phase was washed with water and then dried over magnesium sulfate. The desiccant was filtered off, and the toluene was distilled off under reduced pressure to give 31.35 g of phenylpropargylcarbinol, nD20 =1.546, FI-MS m/e 146 (M+), propargyl compound/allene compound=92.3/7.7.
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Synthesis routes and methods IV

Procedure details

To 0.425 ml (1.43 mmol) of tetraisopropoxytitanium and 10 ml of ethyl ether solution of propargyl bromide (0.127 ml, 1.43 mmol) was added dropwise at −50° C. 1.90 ml of 1.43M ethyl ether solution containing isopropylmagnesium bromide (2.72 mmol). After stirring at −50° C. to −40° C. for 1 hour, the reaction liquid was given 0.102 ml (1.0 mmol) of benzaldehyde at −40° C. and heated to −20° C. over 30 minutes. With 1N hydrochloric acid added, the solution was heated to room temperature and separated into layers. The organic layer was washed with a saturated aqueous solution of sodium hydrogen carbonate. After drying with anhydrous magnesium sulfate, the solution was freed of solvent by vacuum distillation. The residues were purified by silica gel chromatography. Thus there was obtained 124 mg of 4-phenyl-1-butyn-4-ol (85% yields based on benzaldehyde).
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2.72 mmol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
P Borowiecki, M Dranka - Bioorganic Chemistry, 2019 - Elsevier
… earth (Amano PS-IM) turned out to be the most active and enantioselective enzyme preparations (E ≫ 500) furnishing both resolution products of the racemic 1-phenylbut-3-yn-1-ol in …
Number of citations: 11 www.sciencedirect.com
F Fu, KLM Hoang, TP Loh - Organic Letters, 2008 - ACS Publications
… In our initial study, we added a 1:1 ratio of 1-phenylbut-3-yn-1-ol 1a and 1-phenylbuta-2,3-dien-1-ol 2a (0.5 mmol) to a mixture of silver(I) nitrate (0.6 mmol) and calcium carbonate (0.6 …
Number of citations: 12 pubs.acs.org
X Wang, LY Liu, WX Chang, J Li - Science in China Series B: Chemistry, 2009 - Springer
This paper presents Sonogashira coupling reaction of aryl bromides with protected homopropargyl alcohols such as tert-butyldimethyl(1-phenylbut-3-ynyloxy)silane and tert-…
Number of citations: 7 link.springer.com
AC Hunter, SC Schlitzer, JC Stevens… - The Journal of …, 2018 - ACS Publications
… Prepared from (S)-3-diazo-1-(2,4-dimethoxybenzyl)-5-isobutylpyrrolidine-2,4-dione and (R)-1-phenylbut-3-yn-1-ol (partial conversion of diazo observed in 5 h). Vibrant yellow oil (14 mg…
Number of citations: 37 pubs.acs.org
Y Masuyama, A Ito, M Fukuzawa, K Terada… - Chemical …, 1998 - pubs.rsc.org
… The reaction of 3-bromoprop-1-yne (1, XA = Br) with SnCl2 and TBABr at 50 C in water led to carbonyl propargylation to produce 1-phenylbut-3-yn-1-ol (3, R = Ph) (entry 7, Method A), …
Number of citations: 12 pubs.rsc.org
S Shit, SK Bora, AK Sahu, AK Saikia - The Journal of Organic …, 2022 - ACS Publications
… Experimental Procedure for the Preparation of 1-Phenylbut-3-yn-1-ol 1-Phenylbut-3-yn-1-ol was prepared according to the literature report. (18b) To a stirred solution of freshly activated …
Number of citations: 5 pubs.acs.org
Y Chen, Y Liu - The Journal of Organic Chemistry, 2011 - ACS Publications
… was evaporated, and the residue was purified by chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford (E)-2-benzylidene-4-cyclopropyl-1-phenylbut-3-yn-1-ol (…
Number of citations: 63 pubs.acs.org
R Mancuso, A De Salvo, P Russo… - Chinese Journal of …, 2023 - Wiley Online Library
Comprehensive Summary The PdI 2 /KI‐catalyzed oxidative carbonylation of 4‐(2‐aminophenyl)‐3‐yn‐1‐ols, bearing two potential nucleophilic groups in suitable position selectively …
Number of citations: 1 onlinelibrary.wiley.com
T Cai, Y Yang, WW Li, WB Qin… - Chemistry–A European …, 2018 - Wiley Online Library
… benzaldehyde to give the 5-phenyl-3-benzylidene-1-oxacyclopent-2-ylidene molybdenum complex from the stoichiometric version of the catalytic reaction of 1-phenylbut-3-yn-1-ol with …
A Yanagisawa, T Suzuki, T Koide… - Chemistry–An Asian …, 2008 - Wiley Online Library
A Barbier‐type regioselective propargylation of aldehydes and ketones with (3‐bromobut‐1‐ynyl)trimethylsilane has been achieved using reactive barium as a low‐valent metal in THF. …
Number of citations: 31 onlinelibrary.wiley.com

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